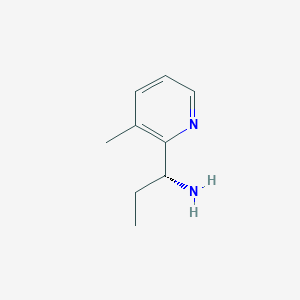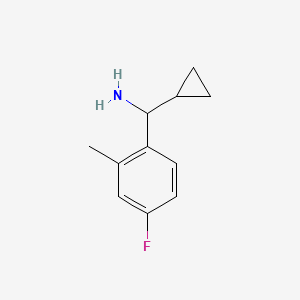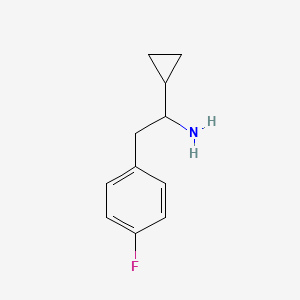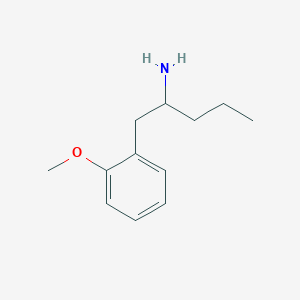
(2S)-2-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-AMINO-3-(4-CYCLOPENTYLOXYPHENYL)PROPANOICACID is a chiral amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-AMINO-3-(4-CYCLOPENTYLOXYPHENYL)PROPANOICACID typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopentyloxybenzaldehyde and a suitable amino acid precursor.
Formation of Intermediate: The aldehyde group of 4-cyclopentyloxybenzaldehyde is reacted with the amino acid precursor under reductive amination conditions to form an intermediate.
Cyclization and Resolution: The intermediate undergoes cyclization and chiral resolution to yield the desired (2S)-2-AMINO-3-(4-CYCLOPENTYLOXYPHENYL)PROPANOICACID.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the aromatic ring.
Reduction: Reduction reactions may target the carboxylic acid group or other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or sulfonyl chlorides (e.g., SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: As a chiral building block in asymmetric synthesis.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: As an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of (2S)-2-AMINO-3-(4-CYCLOPENTYLOXYPHENYL)PROPANOICACID depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the compound’s intended use.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-AMINO-3-(4-METHOXYPHENYL)PROPANOICACID: Similar structure with a methoxy group instead of a cyclopentyloxy group.
(2S)-2-AMINO-3-(4-ETHOXYPHENYL)PROPANOICACID: Similar structure with an ethoxy group instead of a cyclopentyloxy group.
Uniqueness
The uniqueness of (2S)-2-AMINO-3-(4-CYCLOPENTYLOXYPHENYL)PROPANOICACID lies in the presence of the cyclopentyloxy group, which may impart distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4-cyclopentyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H19NO3/c15-13(14(16)17)9-10-5-7-12(8-6-10)18-11-3-1-2-4-11/h5-8,11,13H,1-4,9,15H2,(H,16,17)/t13-/m0/s1 |
Clave InChI |
LTWHQHQKHFUXEW-ZDUSSCGKSA-N |
SMILES isomérico |
C1CCC(C1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N |
SMILES canónico |
C1CCC(C1)OC2=CC=C(C=C2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13048958.png)

![1-(5-Bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylic acid](/img/structure/B13048972.png)

![2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hcl](/img/structure/B13048989.png)


![tert-Butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate hydrochloride](/img/structure/B13049012.png)
![2-Methyl-4-((5AR,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole](/img/structure/B13049017.png)



